molecular formula C20H21N3O4 B4286393 methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate

methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate

Cat. No. B4286393
M. Wt: 367.4 g/mol
InChI Key: JSPUPRMULCXRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate, also known as MPACB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. MPACB belongs to the class of N-phenylureas and has been shown to exhibit promising pharmacological properties, making it a valuable compound for further investigation.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may also modulate the activity of certain signaling pathways that are involved in the inflammatory response.
Biochemical and Physiological Effects
methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase-2, which are involved in the growth and proliferation of cancer cells and the inflammatory response, respectively. Additionally, methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable compound for investigating the mechanisms underlying cancer growth and proliferation. Additionally, methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to exhibit anti-inflammatory and analgesic properties, making it useful for investigating the mechanisms underlying inflammatory diseases.
One limitation of using methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate in lab experiments is its potential toxicity. Studies have suggested that it may be toxic to certain cell types, such as liver cells, at high concentrations. Additionally, its mechanism of action is not fully understood, which could limit its potential applications in drug development.

Future Directions

There are several future directions for research on methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate. One direction is to further investigate its mechanism of action and its potential applications in the development of new drugs. Another direction is to investigate its potential toxicity and its effects on different cell types. Additionally, further studies are needed to determine the optimal dosage and administration of methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate for different applications. Finally, research on the synthesis of methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate and its derivatives could lead to the development of new compounds with improved pharmacological properties.

Scientific Research Applications

Methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate has been extensively studied for its potential applications in the development of new drugs. Several studies have reported its ability to inhibit the growth of cancer cells, making it a promising candidate for the treatment of cancer. Additionally, methyl 4-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate has been shown to exhibit anti-inflammatory and analgesic properties, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

methyl 4-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-27-19(25)15-6-10-17(11-7-15)22-20(26)21-16-8-4-14(5-9-16)18(24)23-12-2-3-13-23/h4-11H,2-3,12-13H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPUPRMULCXRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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